molecular formula C8H7F2IO B14034488 5-Ethoxy-1,3-difluoro-2-iodobenzene

5-Ethoxy-1,3-difluoro-2-iodobenzene

Cat. No.: B14034488
M. Wt: 284.04 g/mol
InChI Key: CPBVZMCRGFSIQM-UHFFFAOYSA-N
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Description

5-Ethoxy-1,3-difluoro-2-iodobenzene is an organic compound with the molecular formula C8H7F2IO. It is a derivative of iodobenzene, where the benzene ring is substituted with ethoxy, difluoro, and iodine groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1,3-difluoro-2-iodobenzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,3-difluoro-2-iodobenzene.

    Reaction Conditions: The reaction conditions may include the use of a base, such as sodium ethoxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the ethoxylation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale ethoxylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1,3-difluoro-2-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

5-Ethoxy-1,3-difluoro-2-iodobenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethoxy-1,3-difluoro-2-iodobenzene involves its interaction with molecular targets through its functional groups. The ethoxy, difluoro, and iodine substituents contribute to its reactivity and ability to participate in various chemical reactions. The pathways involved may include nucleophilic attack, electrophilic substitution, and radical formation, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoro-2-iodobenzene: Similar in structure but lacks the ethoxy group.

    5-Bromo-1,3-difluoro-2-iodobenzene: Contains a bromine atom instead of an ethoxy group.

    1,3-Difluoro-5-iodobenzene: Similar but with different substitution patterns on the benzene ring.

Uniqueness

5-Ethoxy-1,3-difluoro-2-iodobenzene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C8H7F2IO

Molecular Weight

284.04 g/mol

IUPAC Name

5-ethoxy-1,3-difluoro-2-iodobenzene

InChI

InChI=1S/C8H7F2IO/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3

InChI Key

CPBVZMCRGFSIQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)I)F

Origin of Product

United States

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